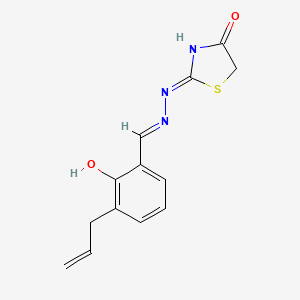

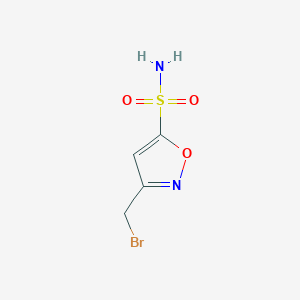

(Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one” is a compound that belongs to the class of thiazolidin-4-ones . Thiazolidin-4-ones are known to be present in various approved medications and are considered effective . They have been assayed for their antibacterial prospects against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) bacterial stains .

Synthesis Analysis

Thiazolidin-4-one derivatives have been synthesized via Ullmann reaction followed by condensation of 1- nitrophenyl-4-piperidones with thiosemicarbazides and then cyclisation with ethylchloroacetate . Another method involves microwave-assisted synthesis of dinucleoside analogues containing a thiazolidin-4-one linkage via one-pot tandem Staudinger/aza-Wittig/cyclization .Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives has been confirmed through X-ray diffraction studies and DFT calculations . These compounds are characterized by a 1,3-thiazolidin-4-one nucleus derivatised at the C2 with a hydrazine bridge linked to (cyclo)aliphatic or hetero (aryl) moieties .Chemical Reactions Analysis

Thiazolidin-4-one derivatives have shown significant anticancer activities . They play a role in anticancer activity by inhibiting various enzymes and cell lines .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

The synthesis of (Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one and its derivatives has been extensively studied due to their significant antimicrobial activities. A research study highlighted the synthesis of these compounds using nucleophilic substitution and Knoevenagel condensation, showing that they exhibit good to moderate activity against both gram-positive and gram-negative bacteria. This includes compounds demonstrating comparable activity to Ampicillin and, in some cases, exhibiting very good activity against certain strains like B. subtilus and S. aureus (PansareDattatraya & Devan, 2015).

Anticancer Potential

Another crucial application of this compound derivatives is in anticancer research. A study synthesized a series of 4-thiazolidinone derivatives and evaluated their in vitro antimicrobial and anticancer potentials. Among these, specific compounds showed significant anticancer activity, with QSAR studies indicating the importance of topological and electronic parameters in describing their activity (Deep et al., 2016).

Structural Insights

Research into the structural chemistry of 2-hydrazonothiazolidin-4-ones, such as this compound, has provided valuable insights into their bioactive potential. A study conducted NMR and X-ray single crystal diffraction analyses to understand the crystal and molecular structure of these compounds, offering a deeper understanding of their biological activities (Cardoso et al., 2015).

Antifibrotic and Anticancer Action

Additionally, the antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives have been explored, identifying compounds with significant activity levels. These findings suggest the potential of these compounds for further testing and development as therapeutic agents (Kaminskyy et al., 2016).

Orientations Futures

The future directions for research on thiazolidin-4-one derivatives include the development of innovative anticancer agents . QSAR and 3-D QSAR models were used to predict putative chemical modifications of the 1,3-thiazolidin-4-one scaffold in order to design new and potentially more active compounds against Candida spp .

Mécanisme D'action

Target of Action

Similar thiazolidin-4-one derivatives have been reported to inhibit hiv-rt and act as immunosuppressive agents .

Mode of Action

It’s worth noting that thiazolidin-4-one derivatives have been reported to inhibit hiv-rt and act as immunosuppressive agents .

Biochemical Pathways

Similar thiazolidin-4-one derivatives have been reported to inhibit nf-κb , which plays a crucial role in regulating the immune response to infection.

Propriétés

IUPAC Name |

(2Z)-2-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-2-4-9-5-3-6-10(12(9)18)7-14-16-13-15-11(17)8-19-13/h2-3,5-7,18H,1,4,8H2,(H,15,16,17)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSDXNUXMFXBOQ-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)C=NN=C2NC(=O)CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1=C(C(=CC=C1)/C=N/N=C\2/NC(=O)CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B2535510.png)

![N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2535516.png)

![4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2535521.png)

![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2535527.png)

![N-(2-ethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2535529.png)

![1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2535531.png)

![3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2535533.png)